Lipophilicity & tPSA: Comparison with Unsubstituted Analog
Compared to its unsubstituted parent compound, 1,3-diphenylthiourea, the presence of four methyl groups at the 2,3-positions on the phenyl rings of 1,3-bis(2,3-dimethylphenyl)thiourea significantly alters its predicted lipophilicity. Calculated values indicate a LogP of approximately 5.02 for the target compound [1], compared to a calculated LogP of 3.88 for 1,3-diphenylthiourea . Additionally, the topological polar surface area (tPSA) is calculated as 63.19 Ų [1].
tPSA 63.19 Ų (calculated)
Supports membrane-permeability screening context; may alter formulation fit.
Calculated values; verify experimentally.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.02 (calculated) |
| Comparator Or Baseline | 1,3-Diphenylthiourea: LogP = 3.88 (calculated) |
| Quantified Difference | ΔLogP = +1.14 units (29% increase) |
| Conditions | Calculated values from chemical database predictive algorithms |
Why This Matters
A LogP increase of over one unit indicates substantially higher lipophilicity, which directly impacts membrane permeability, solubility, and potential bioaccumulation—critical parameters for medicinal chemistry lead selection or industrial formulation.
- [1] Molbase. (n.d.). 1,3-bis(2,3-dimethylphenyl)thiourea - Physicochemical Properties. Retrieved from Molbase chemical database. View Source
